2-(Hydroxyiminomethyl)benzoic acid
Description
Properties
CAS No. |
5034-63-9 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,12H,(H,10,11) |
InChI Key |
VLRVPJCWMLBRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Oximation of Phthalaldehyde
The most direct and widely reported method for synthesizing 2-(hydroxyiminomethyl)benzoic acid involves the reaction of phthalaldehyde with hydroxylamine hydrochloride under basic conditions. This process is a classic oxime formation where the aldehyde group is converted to the hydroxyimino functional group.
- Hydroxylamine hydrochloride (1.05 equivalents) and sodium hydroxide (1.05 equivalents) are dissolved in ethanol.
- Phthalaldehyde (1 equivalent) is added to this solution at room temperature.
- The mixture is stirred for approximately 1 hour.
- After reaction completion, the solution is filtered, and ethanol is evaporated.
- A colorless precipitate of this compound forms with an approximate yield of 80%.
- The product shows characteristic NMR signals consistent with the oxime and carboxylic acid functionalities.
- Crystallographic analysis confirms the structure and purity of the compound.
This method is noted for its simplicity, mild conditions, and good yield, making it a preferred route in both academic and industrial settings.
Alternative Synthesis via Hydroxylamine Reaction with 4-Formylbenzoic Acid
Another approach involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in an ethanol-water mixture with sodium acetate as a buffering agent.
- 4-Formylbenzoic acid and hydroxylamine hydrochloride are dissolved in ethanol and water.
- Sodium acetate is added to maintain a mildly basic environment.
- The mixture is refluxed for approximately 9 hours.
- After solvent removal under reduced pressure, the crude product is washed with water and dried.
- The oxime product is isolated as a white solid with a yield around 81%.
- ^1H NMR (400 MHz, DMSO-d6): Signals at δ 11.49 ppm (broad singlet, COOH), 8.20 ppm (singlet, HC=N), and aromatic protons between 7.66–7.95 ppm.
- ^13C NMR confirms the expected carbon environments.
- The product purity and identity are verified by chromatographic and spectroscopic methods.
This method is advantageous for its relatively high yield and straightforward purification steps.
Multi-Component Ugi Reaction Followed by Oxime Formation
A more complex synthetic strategy involves a post-Ugi heteroannulation reaction sequence where this compound is synthesized as an intermediate.
- Aldehyde is reacted with a primary amine (e.g., allylamine or propargylamine) in methanol at room temperature for 30 minutes.
- This compound is then added, followed by an isocyanide.
- The reaction mixture is stirred for 24 hours.
- After solvent removal, dichloromethane is added, and sodium hypochlorite (NaOCl, 10%) is introduced at 0°C.
- The mixture is stirred at room temperature for 4 hours.
- The product is extracted, washed, dried, and recrystallized from methanol to yield the pure compound.
- This method integrates oxime formation into a broader synthetic sequence, enabling the construction of complex heterocycles.
- The reaction conditions are mild and allow for functional group tolerance.
- The progress is monitored by thin-layer chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (3:1).
Molten-State Synthesis of Related Hydroxybenzoylbenzoic Acids
A green chemistry approach involves the molten-state reaction of phenolic amines with phthalic anhydride to yield hydroxybenzoylbenzoic acids, which are structurally related to hydroxyiminomethylbenzoic acid.
- 3-N,N-Diethylaminophenol and phthalic anhydride are heated in a reactor equipped with stirring, constant pressure dropping funnel, and reflux apparatus until the reactants melt and react.
- After reaction completion, toluene is added dropwise, and the mixture is heated and stirred for 2–5 hours.
- The pH is adjusted with base and acid to precipitate the product.
- The solid is isolated by filtration, recrystallized, and dried to yield the product with high purity.
- Reduced use of organic solvents like toluene.
- Simplified post-reaction treatment.
- Environmentally friendly with lower pollution and operator hazard.
Though this method targets a different but related compound, it exemplifies advanced preparation techniques in benzoic acid derivative synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyiminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
2-(Hydroxyiminomethyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a rust converter due to its excellent chelating capability with rust and significant anticorrosive performance
Mechanism of Action
The mechanism of action of 2-(Hydroxyiminomethyl)benzoic acid involves its ability to chelate metal ions, which is crucial for its role as a rust converter. The hydroxyimino group forms stable complexes with metal ions, preventing further oxidation and corrosion. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell walls and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Aminobenzoic Acid Derivatives
Compounds like 2-amino-3-methylbenzoic acid (CAS: 4389-45-1) and 4-(aminomethyl)-2-methylbenzoic acid hydrochloride (CAS: 1909306-16-6) share structural similarities but differ in substituent reactivity. The amino group in these derivatives enables participation in peptide coupling reactions, unlike the hydroxyimino group, which is more redox-active. For example, 4-(aminomethyl)-2-methylbenzoic acid hydrochloride is used in pharmaceutical synthesis due to its stability and versatility in forming amide bonds .
2-Sulfooxybenzoic Acid
2-(Sulfooxy)benzoic acid (analogous to aspirin) exhibits anti-inflammatory properties due to its structural similarity to salicylic acid . Unlike 2-(hydroxyiminomethyl)benzoic acid, the sulfooxy group enhances water solubility and bioavailability, making it advantageous for drug delivery.
Benzoic Acid with Azo Substituents
2-Hydroxy-4-substituted-3-(benzothiazolyl-2-azo)-benzoic acid derivatives (Table 1) demonstrate pH-sensitive color changes and high thermal stability, traits exploited in dye chemistry and analytical ligand design . Their azo groups enable π-π stacking interactions, unlike the chelation-focused hydroxyimino group.
Benzimidazole-Linked Benzoic Acids
Compounds like 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (melting point: 215–217°C) combine benzimidazole’s aromaticity with carboxylic acid functionality, enhancing antimicrobial and antitumor activity . Their synthesis involves multi-step coupling reactions, contrasting with the simpler imine formation in hydroxyiminomethyl derivatives.
Anti-Tumor Benzoic Acid Esters
2-Acetylamino benzoic acid methyl ester (Av7) from Aconitum vaginatum inhibits human cancer cell lines (AGS, HepG2, A549) with IC₅₀ values comparable to 5-fluorouracil . The ester group in these compounds improves membrane permeability, whereas the hydroxyimino group may enhance metal-mediated cytotoxicity.
Data Tables
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
*Estimated based on structural analogs.
Table 3: Extraction and Diffusivity Data
| Compound | Extraction Rate (k, min⁻¹) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) | Reference |
|---|---|---|---|---|
| Benzoic acid | >98% in 5 min | 15.2 | 1.8 × 10⁻⁹ | |
| Acetic acid | <50% in 30 min | 0.8 | 1.2 × 10⁻⁹ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Hydroxyiminomethyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-formylbenzoic acid and hydroxylamine under acidic or basic conditions. Optimization includes refluxing in ethanol/water mixtures with stoichiometric control (1:1 molar ratio of aldehyde to hydroxylamine). Purity is enhanced via recrystallization from ethanol or aqueous methanol, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : FT-IR confirms the presence of hydroxyimino (N–O stretch at ~1630 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹) groups. ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and the hydroxyiminomethyl moiety (δ 8.3–8.5 ppm).
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves hydrogen-bonding networks. SHELXL refines thermal parameters and occupancy factors, while SHELXPRO interfaces for hydrogen-bond graph-set analysis .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (pH-dependent due to the carboxylic acid group). Stability tests under UV light and varying pH (2–12) via UV-Vis spectroscopy (λ_max ~270 nm) reveal degradation in alkaline conditions. Storage recommendations: desiccated at 4°C in amber vials .
Advanced Research Questions
Q. How can researchers analyze hydrogen-bonding patterns in this compound crystals to predict supramolecular interactions?
- Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). SHELXL-generated .cif files provide bond distances/angles. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) validate intermolecular interactions, correlating with powder XRD data to assess polymorphism .
Q. What experimental and computational approaches are used to study the binding affinity of this compound with serum albumin?
- Methodological Answer :
- Experimental : Fluorescence quenching assays (albumin’s tryptophan emission at 340 nm) determine Stern-Volmer constants (K_SV) and binding stoichiometry. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).
- Computational : Molecular docking (AutoDock Vina) predicts binding poses in albumin’s subdomains IIA/IIIA. MD simulations (GROMACS, 100 ns) assess stability and residue-specific interactions .
Q. How do structural modifications at the hydroxyiminomethyl group affect the compound’s bioactivity, and what statistical methods validate these effects?
- Methodological Answer : Substituents (e.g., alkylation, halogenation) are introduced via reductive amination or nucleophilic substitution. Bioactivity assays (e.g., antimicrobial MIC, DPPH radical scavenging) are analyzed using ANOVA with Tukey’s post-hoc test. QSAR models (MLR or PLS regression) correlate logP and Hammett constants (σ) with activity trends .
Q. What strategies are employed to resolve contradictory data in the compound’s antioxidant activity across different assay systems?
- Methodological Answer : Contradictions between DPPH, ABTS, and FRAP assays arise from radical specificity and redox potentials. Normalization to Trolox equivalents and kinetic analysis (time-dependent IC₅₀) clarify mechanism differences. Multivariate analysis (PCA) identifies assay-specific variables (e.g., pH, solvent polarity) .
Methodological Focus Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
